4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a thione group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The thione group can be reduced to the corresponding thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of 4-(4-Fluorophenyl)-3-formyl-1H-1,2,4-triazole-5-thione or 4-(4-Fluorophenyl)-3-carboxy-1H-1,2,4-triazole-5-thione.
Reduction: Formation of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thiol.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The fluorophenyl group enhances its binding affinity, while the triazole ring provides stability and specificity. The compound can also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)-1H-1,2,4-triazole-3-thiol
- 4-(4-Fluorophenyl)-1H-1,2,4-triazole-5-thiol
- 4-(4-Fluorophenyl)-3-(methyl)-1H-1,2,4-triazole-5-thione
Comparison: Compared to its analogs, 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)13-8(5-14)11-12-9(13)15/h1-4,14H,5H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGMRDGLTWHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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